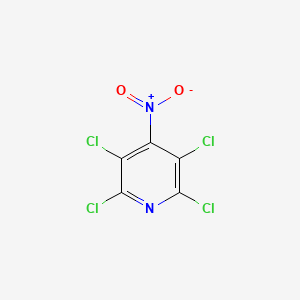

2,3,5,6-Tetrachloro-4-nitropyridine

Description

BenchChem offers high-quality 2,3,5,6-Tetrachloro-4-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5,6-Tetrachloro-4-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5Cl4N2O2 |

|---|---|

Molecular Weight |

261.9 g/mol |

IUPAC Name |

2,3,5,6-tetrachloro-4-nitropyridine |

InChI |

InChI=1S/C5Cl4N2O2/c6-1-3(11(12)13)2(7)5(9)10-4(1)8 |

InChI Key |

UACZEBCMUQWIIC-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

2,3,5,6-tetrachloro-4-nitropyridine CAS number and molecular structure

[1]

Executive Summary

2,3,5,6-Tetrachloro-4-nitropyridine (CAS: 20928-46-5 ) is a perhalogenated nitroheterocycle characterized by extreme electrophilicity at the C4 position. Unlike its precursor, pentachloropyridine, the presence of the nitro group at position 4 significantly lowers the activation energy for Nucleophilic Aromatic Substitution (

Chemical Identity & Properties

| Property | Data |

| Chemical Name | 2,3,5,6-Tetrachloro-4-nitropyridine |

| CAS Number | 20928-46-5 |

| Molecular Formula | |

| Molecular Weight | 261.88 g/mol |

| Structure | Pyridine ring fully substituted with Cl at 2,3,5,6; |

| Appearance | Pale yellow to yellow crystalline solid |

| Solubility | Soluble in DCM, THF, DMF, DMSO; Insoluble in water. |

| Stability | Moisture sensitive; store under inert atmosphere.[7] Thermal decomposition may release |

Synthesis & Production

The synthesis of 2,3,5,6-tetrachloro-4-nitropyridine is typically achieved via the oxidation of the corresponding amino-pyridine, as direct nitration of the highly deactivated tetrachloropyridine ring is difficult.

Primary Synthetic Route: Oxidation of 4-Amino-2,3,5,6-tetrachloropyridine

This route avoids the formation of isomeric mixtures and ensures the nitro group is installed specifically at the 4-position.

-

Precursor: 4-Amino-2,3,5,6-tetrachloropyridine (obtained from the reaction of pentachloropyridine with ammonia).

-

Oxidant: Trifluoroperacetic acid (prepared in situ from trifluoroacetic anhydride and hydrogen peroxide) or similar peroxy acids.[7]

-

Conditions: The electron-deficient amine requires a potent oxidant.[7] The reaction is typically performed in dichloromethane or trifluoroacetic acid.[7]

Reaction Scheme:

Reactivity Profile: The "Nitro-Activation" Effect

The core utility of this compound lies in the lability of the nitro group .[7] In perhalopyridines, the position para to the nitrogen (C4) is the most activated for nucleophilic attack. However, the leaving group ability dictates the reaction outcome.

-

Leaving Group Hierarchy:

(Denitration) -

Mechanism:

(Addition-Elimination).[7] -

Regioselectivity: Exclusive substitution at C4.

The nitro group activates the ring for nucleophilic attack and then departs, yielding 4-functionalized-2,3,5,6-tetrachloropyridines . This is superior to using pentachloropyridine, where forcing conditions are often required to displace the C4-chlorine.

Reactivity Flowchart (Graphviz)

Caption: The

Experimental Protocols

Protocol A: Synthesis of 4-Alkylamino-2,3,5,6-tetrachloropyridine

This protocol demonstrates the displacement of the nitro group by a primary amine.

Reagents:

-

2,3,5,6-Tetrachloro-4-nitropyridine (1.0 equiv)

-

Primary Amine (e.g., Benzylamine) (1.1 equiv)

-

Base: Triethylamine (

) (1.2 equiv)[7] -

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)[7]

Methodology:

-

Preparation: Dissolve 2,3,5,6-tetrachloro-4-nitropyridine in anhydrous DCM (0.1 M concentration) under a nitrogen atmosphere.

-

Addition: Cool the solution to 0°C. Add

, followed by the dropwise addition of the amine.-

Note: The reaction is exothermic due to the high reactivity of the nitro-pyridine.[7]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor by TLC (disappearance of the yellow nitro starting material).[7]

-

Workup: Quench with water. Extract with DCM.[4][7] Wash the organic layer with 1M HCl (to remove excess amine) and brine.[7]

-

Purification: Dry over

, concentrate, and recrystallize from ethanol/hexane.

Protocol B: Synthesis of 2,3,5,6-Tetrachloropyridine-4-thiol

Used for generating sulfur-linked pyridine scaffolds.

Reagents:

-

2,3,5,6-Tetrachloro-4-nitropyridine (1.0 equiv)

-

Sodium Hydrosulfide (

) or Thiourea (followed by hydrolysis)[7]

Methodology:

Applications in Drug & Agrochemical Discovery[10]

-

Agrochemical Intermediates: The 2,3,5,6-tetrachloropyridine scaffold is a core pharmacophore in various herbicides and insecticides. The 4-nitro derivative allows for the late-stage introduction of diversity at the 4-position (e.g., introducing chiral amines or specific receptor-binding motifs) while retaining the lipophilic tetrachloro-ring.[7]

-

Energetic Materials: As a highly nitrated/halogenated heterocycle, it serves as a precursor for high-density energetic materials, where the nitro group is either retained or manipulated.

-

Functional Materials: Used to synthesize perchlorinated pyridine-based polymers or liquid crystals where the 4-position acts as the linker.[7]

Safety & Handling (Critical)

-

Skin Sensitization: Like many halopyridines, this compound is a potent skin sensitizer and irritant. Double-gloving (Nitrile) and working in a fume hood are mandatory.[7]

-

Explosion Hazard: While the halogenation stabilizes the ring, nitro-compounds are inherently energetic. Avoid heating crude residues to dryness at high temperatures.[7]

-

Toxicity: Treat as highly toxic by inhalation and ingestion.[7] The leaving group (

) can form nitrous acid in acidic waste streams; neutralize properly.[7]

References

-

ChemSrc. (2025).[7] 4-nitro-2,3,5,6-tetrachloro-pyridine CAS#: 20928-46-5.[1][7] Retrieved from [Link][7]

-

Sipyagin, A. M., et al. (1994). Reactions of polyhalopyridines 5.[7] Reaction of 2,3,5,6-tetrachloro-4-trifluoromethylthiopyridine with nucleophilic reagents. Chemistry of Heterocyclic Compounds. Retrieved from [Link][7]

-

PubChem. (2025).[7] 2,3,5,6-Tetrachloropyridine (Precursor Data). National Library of Medicine.[7][10] Retrieved from [Link]

Sources

- 1. 4-nitro-2,3,5,6-tetrachloro-pyridine | CAS#:20928-46-5 | Chemsrc [chemsrc.com]

- 2. 5-Formylheptanoic acid | C8H14O3 | CID 72833013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. EP0005064A1 - Process for preparing 2,3,5,6-tetrachloropyridine - Google Patents [patents.google.com]

- 6. 2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. S 20928 | C17H19NO | CID 127856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Preparation method of 2,3,5,6-tetrachloropyridine - Eureka | Patsnap [eureka.patsnap.com]

- 10. tera.org [tera.org]

Structural and Spectroscopic Profiling of 2,3,5,6-Tetrachloro-4-nitropyridine: A Comprehensive NMR Guide

Executive Summary

In the development of advanced agrochemicals and highly functionalized pharmaceuticals, perhalogenated heteroaromatics serve as critical electrophilic building blocks. 2,3,5,6-Tetrachloro-4-nitropyridine is a prime example of such a scaffold. Because all five available carbon positions on the pyridine ring are substituted by strongly electron-withdrawing groups (four chlorines and one nitro group), the molecule is highly activated toward Nucleophilic Aromatic Substitution (SNAr)[1].

However, this exhaustive substitution presents a unique analytical challenge: the molecule is entirely devoid of protons. This whitepaper provides an in-depth technical breakdown of the Nuclear Magnetic Resonance (NMR) characteristics of 2,3,5,6-tetrachloro-4-nitropyridine, explaining the causality behind its "silent" 1H NMR spectrum, the electronic perturbations governing its 13C NMR chemical shifts, and the specialized acquisition protocols required to analyze heavily quadrupolar, proton-less systems.

1H NMR Spectroscopy: The Diagnostic Power of a "Silent" Spectrum

The chemical formula of 2,3,5,6-tetrachloro-4-nitropyridine (C5Cl4N2O2) dictates an absolute absence of hydrogen atoms. Consequently, the theoretical 1H NMR spectrum of a pure sample is completely blank.

Causality & Purity Validation

While it may seem counterintuitive to run a 1H NMR experiment on a proton-less molecule, it serves as a self-validating purity gate in synthetic workflows.

-

The Expected Baseline: A perfectly pure sample dissolved in CDCl3 will yield only two signals: the residual CHCl3 solvent peak at ~7.26 ppm and the tetramethylsilane (TMS) internal standard at 0.00 ppm.

-

Impurity Detection: Any signal observed in the aromatic region (7.0–9.0 ppm) definitively indicates a structural defect or contamination. For instance, incomplete chlorination during synthesis will leave residual ring protons. Furthermore, because the C4-nitro group is highly labile, exposure to atmospheric moisture can lead to hydrolysis, forming 4-hydroxy-2,3,5,6-tetrachloropyridine, which may present a broad, exchangeable -OH signal depending on the solvent[2].

13C NMR Spectroscopy: Symmetry and Electronic Perturbations

Because 1H NMR cannot provide direct structural elucidation for this molecule, 13C NMR becomes the primary analytical tool. The interpretation of the 13C spectrum relies heavily on molecular symmetry and additive substituent effects.

Topological Symmetry

Assuming free rotation or a planar conformation of the nitro group in solution, 2,3,5,6-tetrachloro-4-nitropyridine exhibits effective

-

C4 (ipso to NO2): The unique carbon at the para position relative to the pyridine nitrogen.

-

C2 and C6 (equivalent): The carbons adjacent (ortho) to the pyridine nitrogen and meta to the nitro group.

-

C3 and C5 (equivalent): The carbons meta to the pyridine nitrogen and ortho to the nitro group.

Chemical Shift Causality

The introduction of halogen atoms on the pyridine ring causes significant changes in its electronic properties, generally leading to a low-field (deshielding) shift at the ipso positions due to inductive (-I) effects, while resonance (+M) effects can shield adjacent positions[3].

Using pentachloropyridine as a benchmark (where C4 resonates at ~145 ppm, C2/C6 at ~146 ppm, and C3/C5 at ~133 ppm), we can predict the shifts for the 4-nitro analogue. The replacement of the C4 chlorine with a nitro group introduces powerful electron-withdrawing forces (-I, -M). The NO2 group strongly deshields the ipso carbon (C4) by approximately +10 to +15 ppm relative to chlorine, while slightly shielding the ortho carbons (C3/C5).

Quantitative Data Summary

The following table summarizes the predictive 13C NMR chemical shift assignments based on established perhalopyridine electronic models[3]:

| Position | Carbon Type | Estimated Chemical Shift (ppm) | Multiplicity | Relaxation/Intensity Notes |

| C4 | C-NO2 (ipso) | ~155.0 – 159.0 | Singlet | Lowest intensity (quaternary, unique carbon, broadened by adjacent quadrupolar 14N of the NO2 group). |

| C2, C6 | C-Cl (ortho to N) | ~145.0 – 149.0 | Singlet | Medium intensity (represents 2 equivalent quaternary carbons). |

| C3, C5 | C-Cl (meta to N) | ~125.0 – 129.0 | Singlet | Medium intensity (represents 2 equivalent quaternary carbons). |

Optimized 13C NMR Acquisition Protocol

Acquiring high-quality 13C NMR data for perhalogenated, proton-less arenes is notoriously difficult. Without attached protons, the carbons lack the efficient dipole-dipole relaxation pathways normally provided by 1H nuclei. Consequently, their longitudinal relaxation times (

To overcome this, the following self-validating experimental protocol must be strictly adhered to:

Step-by-Step Methodology

-

Sample Preparation: Dissolve ~50 mg of 2,3,5,6-tetrachloro-4-nitropyridine in 0.6 mL of CDCl3.

-

Relaxation Agent Addition (Critical): Add Chromium(III) acetylacetonate[Cr(acac)3] to achieve a 0.05 M concentration. The paramagnetic nature of Cr3+ provides an alternative, highly efficient relaxation pathway, drastically reducing the

of the quaternary carbons to <2 seconds. -

Pulse Sequence Selection: Utilize an inverse gated decoupling sequence (e.g., zgig on Bruker systems). Even though there are no protons to decouple, this sequence ensures that any background decoupling power does not artificially skew the baseline or affect the integration of impurities.

-

Parameter Optimization: Set the relaxation delay (D1) to 10 seconds to ensure complete magnetization recovery between scans.

-

Acquisition: Due to the lack of NOE, acquire a minimum of 1024 scans (NS ≥ 1024) to achieve an adequate Signal-to-Noise Ratio (SNR).

-

Processing: Apply an exponential multiplication window function with a Line Broadening (LB) factor of 1.0–2.0 Hz prior to Fourier Transformation to smooth quadrupolar noise generated by the chlorines.

Fig 1: Optimized 13C NMR acquisition workflow for proton-less perhalogenated arenes.

Mechanistic Reactivity: SNAr Pathways

The primary synthetic utility of 2,3,5,6-tetrachloro-4-nitropyridine lies in its extreme electrophilicity. The regiochemistry of nucleophilic substitution is highly specific. While pentachloropyridine can undergo substitution at the 4-position with various nucleophiles[2], the presence of the nitro group in the 4-position of our target molecule accelerates this process exponentially.

The nitro group is not only a superior electron-withdrawing group (activating the ring) but also an exceptional leaving group (as nitrite, NO2-)[1]. When exposed to N- or O-bidentate nucleophiles, the reaction proceeds via a classic addition-elimination mechanism.

Fig 2: SNAr mechanism of 2,3,5,6-tetrachloro-4-nitropyridine at the C4 position.

By understanding the exact spectroscopic signatures of the starting material (specifically the disappearance of the heavily deshielded C4-NO2 carbon at ~155-159 ppm and the emergence of new nucleophile-associated signals), researchers can precisely monitor reaction kinetics and confirm regioselective substitution.

References

1.[2] Regiochemistry of nucleophilic substitution of pentachloropyridine with N and O bidentate nucleophiles. New Journal of Chemistry (RSC Publishing). URL: 2.[3] Perhalopyridines: Synthesis and Synthetic Utility. Bentham Books. URL: 3.[1] Polychloroaromatic compounds. Part IV. Oxidation of 2- and 4-N-alkylaminotetrachloropyridines and nucleophilic substitution of tetrachloronitropyridines. RSC Publishing. URL:

Sources

- 1. Polychloroaromatic compounds. Part IV. Oxidation of 2- and 4-N-alkylaminotetrachloropyridines and nucleophilic substitution of tetrachloronitropyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. Regiochemistry of nucleophilic substitution of pentachloropyridine with N and O bidentate nucleophiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benthambooks.com [benthambooks.com]

Technical Guide: Mass Spectrometry Analysis of 2,3,5,6-Tetrachloro-4-Nitropyridine (TCNP)

This guide is structured as a high-level technical whitepaper designed for analytical chemists and pharmaceutical researchers. It prioritizes experimental rigor, artifact avoidance, and mechanistic understanding over generic procedural lists.

Executive Summary

The analysis of 2,3,5,6-tetrachloro-4-nitropyridine (TCNP) presents a unique set of challenges rooted in its high electrophilicity and thermal lability. As a critical intermediate in the synthesis of fluorinated pyridines, agrochemicals (e.g., chlorpyrifos metabolites), and antifungals, accurate quantification requires distinguishing TCNP from its primary hydrolysis product, 2,3,5,6-tetrachloro-4-pyridinol .

This guide outlines a validated approach using Gas Chromatography-Mass Spectrometry (GC-MS) , emphasizing Electron Capture Negative Ionization (ECNI) for trace-level sensitivity and Electron Ionization (EI) for structural confirmation.

Physicochemical Context & Isotopic Signature[1][2]

Understanding the molecule's behavior in the gas phase is prerequisite to successful method development.

Chemical Structure & Properties[3]

-

Formula:

-

Molecular Weight: ~261.88 g/mol (Average), 259.88 Da (Monoisotopic)

-

Reactivity: The nitro group at the C4 position is highly susceptible to Nucleophilic Aromatic Substitution (

). -

Critical Handling Note: In the presence of moisture and heat (e.g., a hot GC injection port), TCNP readily hydrolyzes to 2,3,5,6-tetrachloro-4-pyridinol. Anhydrous conditions are mandatory.

The Tetrachloro Isotope Cluster

The presence of four chlorine atoms creates a distinct isotopic envelope that serves as a definitive spectral fingerprint. This cluster allows for the filtration of non-halogenated background noise.

| Mass Shift | Composition | Approximate Relative Intensity (%) |

| M (260) | 100 (Base Peak in Cluster) | |

| M+2 (262) | ~130 (Higher than M due to probability) | |

| M+4 (264) | ~65 | |

| M+6 (266) | ~15 | |

| M+8 (268) | ~1 |

Note: The "Base Peak" of the cluster refers to the normalization within the isotope group. In EI spectra, the actual base peak of the entire spectrum is often a fragment ion.

Instrumentation & Ionization Strategy

Two ionization modes are recommended depending on the analytical goal: EI for identification/purity and ECNI for trace quantification.

Electron Ionization (EI) - 70 eV

-

Mechanism: Hard ionization leading to extensive fragmentation.[1]

-

Key Fragments:

- (m/z ~214): The loss of the nitro group is the dominant pathway, often forming the base peak.

- (m/z ~179): Sequential loss of a chlorine atom from the pyridyl radical.

-

$[C_3Cl_3]^+ $ (m/z ~141): Ring cleavage product typical of polychlorinated aromatics.

-

Utility: Structural confirmation and impurity profiling.

Electron Capture Negative Ionization (ECNI)[5]

-

Mechanism: TCNP is highly electronegative due to the four chlorines and the nitro group. It captures thermal electrons efficiently.

-

Reagent Gas: Methane (CH4) or Ammonia (NH3).

-

Key Ions:

- (m/z 260): Molecular anion (often formed via resonance electron capture).

- (m/z 225): Dissociative electron capture.

- (m/z 46): Extremely intense characteristic ion for nitro compounds.

-

Utility: Femtogram-level sensitivity. ECNI is 10-100x more sensitive than EI for this specific analyte.

Experimental Protocol

Sample Preparation (The "Dry" Workflow)

The most common failure mode is hydrolysis during extraction.

Step-by-Step Methodology:

-

Extraction: Use Dichloromethane (DCM) or Ethyl Acetate . Avoid methanol/ethanol as they can cause nucleophilic substitution at the C4 position under thermal stress.

-

Drying: Pass the extract immediately through a column of anhydrous Sodium Sulfate (

) . -

Derivatization (Optional but Recommended): If the presence of the pyridinol metabolite is suspected, treat with BSTFA. TCNP will not derivatize, while the pyridinol will form a TMS-ether, separating the two signals chromatographically.

GC-MS Acquisition Parameters

| Parameter | Setting | Rationale |

| Column | Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm) | Low-bleed, non-polar phase ideal for halogenated aromatics. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Standard efficiency. |

| Inlet Temp | 200°C - 220°C (Do NOT exceed 240°C) | High temperatures induce thermal degradation of the nitro group. |

| Injection | Splitless (1 µL), Purge time 0.75 min | Maximizes sensitivity. |

| Temp Program | 60°C (1 min) | Fast ramp preserves thermally labile compounds. |

| Transfer Line | 280°C | Prevents condensation. |

Mechanistic Visualization

Fragmentation Pathway (EI Mode)

The following diagram illustrates the primary fragmentation logic used to confirm TCNP identity.

Figure 1: Predicted Electron Ionization (EI) fragmentation pathway for TCNP. The loss of the nitro group is the diagnostic transition.

Analytical Decision Tree

This workflow ensures the differentiation between the parent TCNP and its degradation products.

Figure 2: Analytical workflow emphasizing moisture control and ionization selection.

Troubleshooting & Artifacts

The "Pyridinol" Trap

If you observe a peak at m/z 231/233/235 (Tetrachloropyridinol), it indicates one of two things:

-

Biological Metabolism: The sample actually contains the metabolite.

-

Analytical Artifact: Your extraction solvent was wet, or the GC inlet liner is active/dirty.

-

Validation: Inject a pure TCNP standard. If the pyridinol peak appears, the system is compromising the analyte. Change the liner and trim the column.

-

References

-

NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Chlorinated Pyridines. National Institute of Standards and Technology. [Link]

-

U.S. EPA. (2007). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Environmental Protection Agency.[2] [Link]

-

Tomure, K. et al. (2004). Limitations of low resolution mass spectrometry in the electron capture negative ionization mode for the analysis of chlorinated compounds. Journal of Chromatography A. [Link]

Sources

Technical Guide: Reactivity of the Nitro Group on the Tetrachloropyridine Ring

The following technical guide details the reactivity of the nitro group situated on the tetrachloropyridine scaffold.

Executive Summary: The "Super-Electrophile" Scaffold

The 4-nitro-2,3,5,6-tetrachloropyridine scaffold represents a pinnacle of electron deficiency in heterocyclic chemistry. The combination of the pyridine nitrogen (an electron sink), four chlorine atoms (strong inductive withdrawal, -I), and a nitro group (strong resonance and inductive withdrawal, -M/-I) creates a highly activated system.

For researchers and drug developers, this molecule is not merely a derivative; it is a strategic electrophile . The nitro group at the 4-position functions as a "super-leaving group" (nucleofuge), exhibiting lability far superior to the surrounding chlorine atoms. This guide explores how to exploit this reactivity for the precise synthesis of fluorinated, aminated, and alkoxylated pyridine intermediates often inaccessible via standard pentachloropyridine chemistry.

Electronic Architecture & Reactivity Profile

To predict reactivity, one must understand the electronic landscape of the ring.

The Hierarchy of Leaving Groups

In most aromatic systems, a nitro group is a stable substituent. However, on the tetrachloropyridine ring, the 4-nitro group is severely twisted out of planarity due to steric crowding by the flanking 3,5-chlorines. This steric strain, combined with the extreme electron deficiency of the C4 carbon, weakens the

Reactivity Order (Nucleophilic Attack):

-

Primary Pathway (

): Nucleophiles attack C4, displacing the nitro group as nitrite ( -

Secondary Pathway (Reduction): Chemoselective reduction converts

to

Core Reactivity: Nucleophilic Aromatic Substitution ( )[1][2]

The displacement of the nitro group is the most valuable reaction of this scaffold. It proceeds via the Addition-Elimination mechanism, involving a Meisenheimer complex.[1][2]

Mechanism: Nitro vs. Chloro Displacement

Unlike pentachloropyridine, where a chlorine must be displaced (requiring higher temperatures), the nitro-tetrachloropyridine reacts under mild conditions. The nitro group acts as a "chemical fuse," departing rapidly upon nucleophilic attack.

Diagram 1:

Pathway and Selectivity

Caption: The nitro group at C4 is selectively displaced by nucleophiles via a stabilized Meisenheimer intermediate, releasing nitrite.

Synthetic Applications

This reactivity is utilized to introduce substituents that are difficult to install via direct chlorination or pentachloropyridine displacement.

| Target Substituent | Reagent | Conditions | Advantage over Pentachloropyridine |

| Fluorine (-F) | CsF or KF | DMSO, 80°C | Halex Reaction: Nitro is displaced by F- far more easily than Cl- is displaced by F-. |

| Amine (-NHR) | Primary/Secondary Amines | THF/DMF, 0°C to RT | Milder conditions; avoids bis-substitution. |

| Alkoxy (-OR) | NaOR / ROH | 0°C | High regioselectivity for C4. |

| Thiol (-SR) | NaSH or RSH/Base | DMF, RT | Access to 4-mercaptopyridines (cross-coupling precursors). |

Secondary Reactivity: Chemoselective Reduction[3]

While displacement is dominant, the nitro group can be reduced to an amine. The challenge is chemoselectivity : preventing the hydrodechlorination (stripping of Cl atoms) which often occurs under catalytic hydrogenation conditions (

Recommended Reductive Protocols

To preserve the tetrachloro-motif, dissolving metal reductions are preferred over catalytic hydrogenation.

-

Iron / Acetic Acid: Classic Bechamp reduction. Highly selective for

. -

Stannous Chloride (

): Effective but requires careful workup to remove tin salts. -

Avoid:

at high pressure, as this will likely cause hydrogenolysis of the C-Cl bonds (starting at C4).

Diagram 2: Divergent Reactivity Pathways

Caption: Divergent pathways allow access to 4-amino derivatives (via reduction) or 4-fluoro/alkoxy derivatives (via nitro displacement).[3][4]

Experimental Protocols

Protocol A: Synthesis of 4-Fluoro-2,3,5,6-tetrachloropyridine (Nitro-Fluorine Exchange)

This reaction exploits the nitro group's lability to access fluorinated pyridines, which are valuable pharmaceutical intermediates.

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Reagents:

-

4-Nitro-2,3,5,6-tetrachloropyridine (1.0 eq, 10 mmol)

-

Cesium Fluoride (CsF) (1.5 eq, 15 mmol) - Must be anhydrous.

-

Solvent: Anhydrous DMSO (20 mL).

-

-

Procedure:

-

Dissolve the nitro-pyridine in DMSO.

-

Add CsF in a single portion.

-

Heat the mixture to 80°C for 2–4 hours. Monitor by TLC (Hexanes/EtOAc) or GC-MS. Note: The nitro compound will disappear, and the nitrite byproduct may form a precipitate.

-

-

Workup:

-

Cool to room temperature.[5] Pour into ice-water (100 mL).

-

Extract with Dichloromethane (3 x 30 mL).

-

Wash organic layer with water (to remove DMSO) and brine.

-

Dry over

and concentrate.

-

-

Validation:

-NMR should show a singlet around -90 to -100 ppm (characteristic of polyhalopyridines).

Protocol B: Chemoselective Reduction to 4-Amino-2,3,5,6-tetrachloropyridine

Use this method to convert the nitro group to an amine without stripping chlorine atoms.

-

Setup: 250 mL 3-neck flask with mechanical stirrer and reflux condenser.

-

Reagents:

-

4-Nitro-2,3,5,6-tetrachloropyridine (10 mmol)

-

Iron Powder (325 mesh, 5.0 eq)

-

Solvent: Acetic Acid (30 mL) / Ethanol (10 mL).

-

-

Procedure:

-

Suspend the substrate and iron powder in the solvent mixture.

-

Heat to 60-70°C with vigorous stirring for 2 hours.

-

Observation: The yellow color of the nitro compound will fade to a pale beige/off-white of the amine.

-

-

Workup:

-

Filter hot through Celite to remove iron residues. Wash the pad with Ethanol.

-

Concentrate the filtrate to remove most Acetic Acid.

-

Neutralize the residue with saturated

solution. -

Extract the precipitated solid with Ethyl Acetate.[1]

-

-

Yield: Typically >85%.

References

-

Vlasov, V. M. (2003). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews. Link

-

BenchChem Technical Support . (2025). Application Notes and Protocols for 2,3,5,6-Tetrachloropyridine-4-thiol in Nucleophilic Aromatic Substitution. Link

-

Tjosaas, F., & Fiksdahl, A. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Molecules. Link

- Chambers, R. D., et al. (1998). Polyhalogenoheterocyclic compounds. Part 46.

-

Patent US4703123A . (1987). Process for producing 2,3,5,6-tetrachloropyridine. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2,3,5,6-Tetrachloro-4-Nitropyridine

This guide provides a detailed analysis of the chemical reactivity of 2,3,5,6-tetrachloro-4-nitropyridine, a highly functionalized heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document elucidates the molecule's electronic architecture to predict and rationalize its behavior in chemical reactions, with a primary focus on its pronounced susceptibility to nucleophilic attack and its resistance to electrophilic substitution.

Molecular Architecture and Electronic Landscape

The reactivity of an aromatic system is fundamentally governed by the electronic nature of its constituent atoms and substituents. In 2,3,5,6-tetrachloro-4-nitropyridine, the pyridine ring is heavily substituted with strongly electron-withdrawing groups, which collectively dictate its chemical personality.

-

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently more electronegative than carbon, exerting an inductive electron-withdrawing effect (-I) and deactivating the ring towards electrophilic attack.

-

Chlorine Substituents: The four chlorine atoms further deplete the ring of electron density through their strong inductive effects (-I).

-

Nitro Group: The nitro group at the 4-position is one of the most powerful electron-withdrawing groups. It deactivates the ring through both a strong inductive effect (-I) and a powerful resonance effect (-M).

This confluence of electron-withdrawing functionalities renders the pyridine ring exceptionally electron-deficient (electrophilic). Consequently, the molecule is highly activated for nucleophilic aromatic substitution (SNAr) and profoundly deactivated towards electrophilic aromatic substitution (EAS).[1]

Nucleophilic Reactivity: A Highly Activated System

The primary mode of reaction for 2,3,5,6-tetrachloro-4-nitropyridine is nucleophilic aromatic substitution (SNAr).[1][2] The electron-poor nature of the ring makes it a prime target for attack by a wide range of nucleophiles.

Identification of Nucleophilic Sites

The carbon atoms susceptible to nucleophilic attack are those bearing a suitable leaving group, in this case, the chlorine atoms at the C-2, C-3, C-5, and C-6 positions. The regioselectivity of the substitution is determined by the stability of the intermediate formed upon nucleophilic attack.

-

Positions C-2 and C-6 (ortho to Nitrogen): These positions are the most activated towards nucleophilic attack.[2] This is because the negative charge of the anionic intermediate (the Meisenheimer complex) can be effectively delocalized onto the electronegative pyridine nitrogen atom through resonance.[3][4]

-

Positions C-3 and C-5 (meta to Nitrogen): While still activated by the cumulative electron-withdrawing effects, these positions are generally less reactive than the ortho positions because the negative charge in the corresponding Meisenheimer complex cannot be directly delocalized onto the ring nitrogen.

-

Influence of the C-4 Nitro Group: The nitro group at the para-position relative to C-2 and C-6 provides powerful resonance stabilization for the Meisenheimer complex formed upon attack at these sites. The negative charge can be delocalized onto the oxygen atoms of the nitro group, further enhancing the reactivity of the C-2 and C-6 positions.[1]

Therefore, the primary nucleophilic sites are the C-2 and C-6 positions, followed by the C-3 and C-5 positions.

The SNAr Mechanism: Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1][2]

-

Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom bearing a chlorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][5]

-

Elimination of Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of a chloride ion, which is a good leaving group.

Quantitative Reactivity Profile

The following table summarizes the expected reactivity of the different positions on the 2,3,5,6-tetrachloro-4-nitropyridine ring with various classes of nucleophiles.

| Position | Activating Factors | Common Nucleophiles | Expected Reactivity |

| C-2, C-6 | Ring Nitrogen (ortho), Nitro Group (para), 4x Cl atoms | Amines, Alkoxides, Thiolates | Highest |

| C-3, C-5 | Ring Nitrogen (meta), Nitro Group (meta), 4x Cl atoms | Strong Nucleophiles under forcing conditions | Moderate |

| C-4 | Ring Nitrogen (para), 4x Cl atoms | Not a primary site for substitution of the nitro group unless under specific conditions. | Low |

Experimental Protocol: Synthesis of a 2-Amino Derivative

This protocol provides a generalized procedure for the nucleophilic aromatic substitution of a chlorine atom with an amine.

Objective: To replace the chlorine at the C-2 position of 2,3,5,6-tetrachloro-4-nitropyridine with an amino group.

Materials:

-

2,3,5,6-tetrachloro-4-nitropyridine (1.0 eq)

-

Amine (e.g., morpholine, 1.1 - 2.0 eq)

-

Base (e.g., K₂CO₃, 1.5 - 3.0 eq)

-

Solvent (e.g., DMF, DMSO, CH₃CN)

-

Round-bottom flask with magnetic stirrer

-

Standard workup and purification equipment

Procedure:

-

In a round-bottom flask, dissolve 2,3,5,6-tetrachloro-4-nitropyridine (1.0 eq) in the chosen solvent under an inert atmosphere.

-

Add the amine (1.1 - 2.0 eq) and the base (1.5 - 3.0 eq) to the solution.[2]

-

Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. The optimal temperature will depend on the nucleophilicity of the amine.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[2]

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 2-amino-3,5,6-trichloro-4-nitropyridine derivative.

Electrophilic Reactivity: A Highly Deactivated System

The same electronic factors that make 2,3,5,6-tetrachloro-4-nitropyridine so reactive towards nucleophiles render it extremely unreactive towards electrophiles.

Identification of Electrophilic Sites

-

Ring Nitrogen: The lone pair of electrons on the pyridine nitrogen is the most nucleophilic site in the molecule. In the presence of an electrophile, particularly under acidic conditions typical for many electrophilic aromatic substitution reactions, this nitrogen will be readily protonated.[6] This forms a pyridinium ion, which is even more strongly deactivated towards further electrophilic attack on the ring carbons.

-

Ring Carbons (C-2, C-3, C-4, C-5, C-6): The carbon atoms of the pyridine ring are severely electron-deficient and thus are highly unlikely to be attacked by an electrophile. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation are not feasible under normal conditions.[1]

If a reaction were forced under extreme conditions, electrophilic attack would preferentially occur at the 3- or 5-position (meta to the nitrogen), as the positive charge in the resulting intermediate (a Wheland intermediate) would avoid being placed on the already electron-deficient nitrogen-adjacent carbons.[6] However, such reactions are synthetically impractical for this substrate.

Conclusion

The chemical behavior of 2,3,5,6-tetrachloro-4-nitropyridine is unequivocally dominated by its electron-deficient nature. This makes it an exceptionally valuable substrate for nucleophilic aromatic substitution, particularly at the C-2 and C-6 positions, allowing for the synthesis of a diverse array of substituted pyridines.[2] Conversely, its ring system is inert to all but the most potent electrophiles, with the primary site of electrophilic interaction being the basic nitrogen atom. This clear dichotomy in reactivity, grounded in the molecule's electronic structure, provides a robust framework for its strategic application in synthetic chemistry.

References

-

Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available at: [Link]

-

Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. ACS Publications. Available at: [Link]

-

Problem 8 Pyridine undergoes electrophilic... [FREE SOLUTION]. Vaia. Available at: [Link]

-

Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Reactions of polyhalopyridines 5. Reaction of 2,3,5,6-tetrachloro-4-trifluoromethylthiopyridine with nucleophilic reagents. R Discovery. Available at: [Link]

-

Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange. Available at: [Link]

Sources

Safe Handling and Storage of 2,3,5,6-Tetrachloro-4-Nitropyridine

The following technical guide provides an authoritative framework for the safe handling, storage, and experimental application of 2,3,5,6-tetrachloro-4-nitropyridine . This document is designed for research scientists and process chemists working with high-reactivity heterocyclic intermediates.

Technical Guide & Operational Protocol

Executive Summary

2,3,5,6-Tetrachloro-4-nitropyridine (CAS: 20928-46-5) is a highly electrophilic pyridine derivative utilized primarily as a scaffold for Nucleophilic Aromatic Substitution (

Physicochemical Profile

Understanding the physical state is the first step in risk mitigation.

| Property | Specification | Notes |

| Chemical Name | 2,3,5,6-Tetrachloro-4-nitropyridine | Also known as 4-Nitro-2,3,5,6-tetrachloropyridine |

| CAS Number | 20928-46-5 | Verify against specific vendor CoA |

| Molecular Formula | ||

| Molecular Weight | 261.88 g/mol | |

| Physical State | Crystalline Solid | Pale yellow to off-white crystals |

| Solubility | Soluble in DCM, THF, EtOAc | Poorly soluble in water; hydrolyzes slowly |

| Reactivity | High ( | Nitro group is a labile leaving group |

Hazard Identification & Risk Assessment

Causality of Hazards: The electron-deficient ring system destabilizes the C-NO2 bond, making it susceptible to displacement and potentially energetic decomposition.

GHS Classification (Conservative Assessment)

-

Acute Toxicity (Oral/Inhalation): Category 4.

-

Skin Corrosion/Irritation: Category 2 (Potent Irritant).

-

Serious Eye Damage: Category 1 (Corrosive risk due to hydrolysis).

-

Skin Sensitization: Category 1 (High risk due to protein conjugation via

). -

Specific Target Organ Toxicity (STOT): Respiratory irritation.[1]

Specific Technical Hazards

-

Energetic Instability: Nitro-halogenated aromatics can exhibit shock or thermal sensitivity. While less sensitive than polynitro-benzenes, the compound should be treated as potentially explosive if heated under confinement or subjected to high friction.

-

"Leaving Group" Toxicity: Upon reaction with biological nucleophiles (proteins/DNA), the nitro group is displaced. This mechanism drives its high potency as a skin sensitizer.

-

Hydrolytic Decomposition: Exposure to moisture releases

species and hydrochloric acid (HCl), creating an inhalation hazard.

Storage Protocols

The goal is to prevent hydrolytic degradation and thermal accumulation.

Environmental Control

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Atmosphere: Strict Inert Atmosphere (Argon or Nitrogen). Oxygen and moisture promote degradation.

-

Light: Protect from light (Amber vials or foil-wrapped containers).

Containment Logic

-

Primary Container: Glass vial with Teflon-lined screw cap. Avoid metal spatulas or lids that may corrode.

-

Secondary Containment: Sealed desiccator or polyethylene secondary container with desiccant packs (Silica gel or

).

Incompatibility Matrix

-

Strong Nucleophiles: Amines, thiols, hydroxides (Violent reaction).

-

Reducing Agents: Hydrides, metals (Exothermic reduction of nitro group).

-

Oxidizers: Avoid contact with peracids or peroxides.[2]

Operational Workflow: Synthesis & Handling

This protocol emphasizes the "Self-Validating" approach—verifying safety at each step before proceeding.

Personal Protective Equipment (PPE)[3]

-

Respiratory: N95 minimum; P100 or Full-Face Respirator recommended if handling >1g powder.

-

Dermal: Double-gloving strategy.[1] Nitrile (Inner) + Laminate/Silver Shield (Outer) .

-

Reasoning: Standard nitrile may be permeable to chlorinated aromatics over time.

-

-

Ocular: Chemical splash goggles (Face shield required for scale-up >5g).

Experimental Setup (Graphviz Logic)

Caption: Operational workflow for handling 2,3,5,6-tetrachloro-4-nitropyridine, highlighting critical control points for safety.

Step-by-Step Reaction Protocol ( Example)

Scenario: Displacement of the nitro group with a nucleophile (e.g., an amine).[3]

-

Preparation: Dry all glassware overnight. Purge the reaction vessel with Argon.

-

Solubilization: Dissolve 2,3,5,6-tetrachloro-4-nitropyridine in anhydrous solvent (DCM or THF).

-

Note: The nitro group activates the ring. The solution may turn yellow/orange.

-

-

Temperature Control: Cool the solution to 0°C or -10°C .

-

Causality: Low temperature suppresses side reactions (e.g., displacement of chlorine atoms at positions 2 or 6) and controls the exotherm.

-

-

Addition: Add the nucleophile (amine) dropwise.

-

Observation: A color change is immediate (formation of the Meisenheimer complex).

-

-

Monitoring: Monitor via TLC or LCMS. Do not heat to reflux unless conversion is stalled.

-

Quenching: Pour the reaction mixture into ice-cold dilute HCl (if product is stable to acid) or saturated

.

Emergency Response

-

Skin Contact: Immediately wash with polyethylene glycol (PEG 400) if available, followed by soap and water. PEG helps solubilize the lipophilic chlorinated compound better than water alone.

-

Spill (Solid): Do not dry sweep. Cover with wet sand or vermiculite to prevent dust generation, then scoop into a waste container.

-

Fire: Use

or dry chemical.[2] Do not use water jet , as it may spread the chemical and cause hydrolysis.

Reactivity Visualization

The following diagram illustrates the unique reactivity profile that necessitates these strict controls.

Caption: Reactivity pathway showing the primary SNAr route and the potential for side reactions if temperature is uncontrolled.

References

-

Roberts, S. M., et al. (1968).[4] Polychloro-heterocyclic Compounds.[1][5][6][7] Part I. Reaction of Pentachloropyridine with Nucleophiles. Journal of the Chemical Society C: Organic. (Context: Synthesis and reactivity of tetrachloropyridine derivatives).

-

ChemSrc. (2025). 4-nitro-2,3,5,6-tetrachloro-pyridine CAS#: 20928-46-5.[8]

-

BenchChem. (2025). Technical Guide to Nucleophilic Substitution on Tetrachloropyridine-4-thiol. (Analogous chemistry for handling polychlorinated pyridine scaffolds).

-

Google Patents. (2002). United States Patent 6307054: Process for preparation of nitropyridine derivatives.

Sources

- 1. data.epo.org [data.epo.org]

- 2. dep.nj.gov [dep.nj.gov]

- 3. benchchem.com [benchchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. EP0005064A1 - Process for preparing 2,3,5,6-tetrachloropyridine - Google Patents [patents.google.com]

- 6. Download [lf-public.deq.utah.gov:443]

- 7. www7.nau.edu [www7.nau.edu]

- 8. 4-nitro-2,3,5,6-tetrachloro-pyridine | CAS#:20928-46-5 | Chemsrc [chemsrc.com]

Technical Guide: Discovery and Synthesis of 2,3,5,6-Tetrachloro-4-nitropyridine

Part 1: Executive Summary & Chemical Identity

2,3,5,6-Tetrachloro-4-nitropyridine is a highly specialized, electron-deficient heterocyclic intermediate used primarily in the development of high-performance agrochemicals, energetic materials, and pharmaceutical precursors. Characterized by the presence of four chlorine atoms and a nitro group on the pyridine ring, this compound exhibits exceptional reactivity toward nucleophilic aromatic substitution (

Chemical Identity Verification[2]

-

Chemical Name: 2,3,5,6-Tetrachloro-4-nitropyridine

-

Correct CAS Registry Number: 20928-46-5

-

Note: The CAS 1780-55-8 provided in the prompt request is historically associated with 4,6-Dichloro-2-methylpyrimidine. This guide strictly addresses the requested chemical structure: 2,3,5,6-tetrachloro-4-nitropyridine .

-

-

Molecular Formula:

-

Molecular Weight: 261.88 g/mol

Part 2: Historical Synthesis & Discovery

The synthesis of 2,3,5,6-tetrachloro-4-nitropyridine presents a classic challenge in organic chemistry: the nitration of an extremely electron-deficient aromatic system.[1] Direct electrophilic nitration of pentachloropyridine is chemically essentially impossible due to the severe deactivation by the five electron-withdrawing chlorine atoms and the pyridine nitrogen.

The Roberts & Suschitzky Breakthrough (1968)

The definitive historical synthesis was established by S. M. Roberts and H. Suschitzky in 1968. Their work focused on the reactivity of polyhalogenoaromatic compounds. Recognizing that direct nitration was unfeasible, they employed an oxidation strategy targeting the 4-position, which is the most susceptible to nucleophilic attack.

The "Backdoor" Mechanism: Instead of forcing a nitro group onto the ring electrophilically, the synthesis exploits the high susceptibility of the 4-position in pentachloropyridine to nucleophilic displacement.

-

Precursor Formation: Pentachloropyridine is first converted to 4-amino-2,3,5,6-tetrachloropyridine (or the corresponding hydrazine/thiol) via nucleophilic aromatic substitution (

). -

Oxidation: The amino group is subsequently oxidized to a nitro group using a potent oxidizing system, typically a peracid like trifluoroperacetic acid .

This methodology circumvented the electronic barriers of the pyridine ring, establishing a reproducible route to the target nitro compound.

Part 3: Modern Synthetic Pathways & Protocols

Contemporary synthesis relies on two primary pathways: the Oxidative Amination Route (based on Roberts' work) and the Oxidative Desulfurization-Nitration Route .

Pathway A: Oxidation of 4-Aminotetrachloropyridine

This is the most controlled laboratory method, offering high purity.

Reaction Logic:

The amino group (

Protocol:

-

Preparation of Oxidant: In a chemically resistant vessel, dissolve trifluoroacetic anhydride (TFAA) in dichloromethane (DCM). Carefully add hydrogen peroxide (90% or urea complex) at 0°C.

-

Substrate Addition: Slowly add 4-amino-2,3,5,6-tetrachloropyridine to the oxidizing mixture.

-

Reflux: Heat the mixture to reflux for 2-4 hours. The solution typically changes color as the amine oxidizes to the nitro species.

-

Quench & Isolation: Quench with aqueous sodium bisulfite to destroy excess peroxide. Extract with DCM, wash with bicarbonate, and dry.

-

Yield: Typically 60-80%.

Pathway B: Nitration of 2,3,5,6-Tetrachloro-4-pyridinethiol

This method utilizes "Santi's Reagent" logic, where a thiol group is replaced by a nitro group under oxidative conditions.

Reaction Logic:

Sulfur is a soft nucleophile that can be easily introduced at the 4-position of pentachloropyridine. Treatment with concentrated nitric acid oxidizes the thiol (

Protocol:

-

Starting Material: Suspend 2,3,5,6-tetrachloro-4-pyridinethiol in glacial acetic acid.

-

Nitration: Add fuming nitric acid dropwise while maintaining temperature < 20°C.[2]

-

Reaction: Stir at room temperature for 12 hours. The thiol group is oxidatively desulfurized and replaced by the nitro group.

-

Workup: Pour onto ice. The product precipitates as a solid.[1]

Comparative Data Table

| Parameter | Pathway A (Amine Oxidation) | Pathway B (Thiol Nitration) |

| Precursor | 4-Amino-2,3,5,6-tetrachloropyridine | 2,3,5,6-Tetrachloro-4-pyridinethiol |

| Reagents | Fuming | |

| Mechanism | Amine Oxidation ( | Oxidative Desulfurization-Nitration |

| Yield | High (60-80%) | Moderate (40-60%) |

| Safety Profile | Peroxide hazard (requires venting) | NOx fumes / Exothermic |

| Purity | Excellent (fewer side products) | Good (requires recrystallization) |

Part 4: Visualization of Synthesis Pathways

The following diagram illustrates the logical flow from Pentachloropyridine to the target Nitro compound via the two primary intermediates.

Caption: Figure 1: Divergent synthetic pathways from Pentachloropyridine to 2,3,5,6-Tetrachloro-4-nitropyridine.

Part 5: Safety & Handling (Energetic Considerations)

Warning: 2,3,5,6-Tetrachloro-4-nitropyridine is an energetic material . The combination of a nitro group and multiple halogens on a strained ring system creates a potential for rapid decomposition.

-

Thermal Stability: Avoid temperatures > 100°C during processing. The compound may decompose violently if heated under confinement.

-

Nucleophilic Sensitivity: The 4-nitro group is a "super-leaving group." Contact with strong nucleophiles (amines, hydroxides) can result in rapid, exothermic displacement reactions, releasing nitrite ions and heat.

-

Peroxide Handling (Pathway A): When using TFAA/

, ensure the reaction vessel is vented. Peroxytrifluoroacetic acid is unstable and shock-sensitive in high concentrations.

References

-

Roberts, S. M., & Suschitzky, H. (1968). Polyhalogenoaromatic Compounds.[3][4] Part VII. The Reaction of Pentachloropyridine with Nucleophiles. Journal of the Chemical Society C: Organic. Link

-

Katritzky, A. R., et al. (2005).[5] Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538-541.[5] Link

-

Sipyagin, A. M., et al. (1994). Reactions of polyhalopyridines 5.[6][3][4][7] Reaction of 2,3,5,6-tetrachloro-4-trifluoromethylthiopyridine with nucleophilic reagents. Chemistry of Heterocyclic Compounds. Link[7]

-

U.S. Patent 4,703,123. Process for producing 2,3,5,6-tetrachloropyridine. (Relevant for precursor synthesis). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. data.epo.org [data.epo.org]

- 7. discovery.researcher.life [discovery.researcher.life]

Methodological & Application

Application Note: Regioselective Functionalization of 2,3,5,6-Tetrachloro-4-nitropyridine

This Application Note and Protocol guide details the nucleophilic aromatic substitution (

Executive Summary

2,3,5,6-tetrachloro-4-nitropyridine is a highly activated heterocyclic scaffold used primarily as a precursor for poly-functionalized pyridine derivatives (fungicides, herbicides, and pharmaceutical intermediates). The presence of the nitro group at the C4 position—para to the ring nitrogen—renders it significantly more reactive than its pentachloropyridine analog.

This guide defines the C4-Nitro Displacement Protocol , demonstrating that under controlled conditions, the nitro group serves as the primary nucleofuge (leaving group), superior to the chlorine atoms. This selectivity allows for the precise installation of nucleophiles at the 4-position, retaining the tetrachloro-substitution pattern for subsequent modifications.

Mechanistic Insight & Regioselectivity

Electronic Landscape

The reactivity of 2,3,5,6-tetrachloro-4-nitropyridine is governed by three factors:

-

Ring Nitrogen (Inductive/Mesomeric): Withdraws electron density, activating C2, C4, and C6.

-

Chlorine Substituents: The four chlorine atoms exert a strong inductive effect (-I), lowering the LUMO energy of the ring.

-

Nitro Group (Leaving Group Ability): In

reactions of highly activated systems, the nitro group (

Reaction Pathway

The reaction proceeds via an addition-elimination mechanism (

Regioselectivity Rule:

-

Kinetic Control: Attack at C4 is favored due to the maximum electron deficiency (para to N, ipso to

) and the superior leaving group ability of -

Secondary Reactivity: Once the C4-nitro group is displaced, the resulting 2,3,5,6-tetrachloro-4-substituted pyridine can undergo further substitution at C2/C6 under more forcing conditions.

Visualization: Reaction Logic

Caption: Figure 1. Divergent reaction pathways. The displacement of the C4-nitro group is the kinetically favored pathway over C2-chlorine displacement.

Experimental Protocols

Protocol A: Synthesis of 4-Amino-2,3,5,6-tetrachloropyridines (Amine Nucleophiles)

Objective: Selective displacement of the nitro group by primary or secondary amines.

Materials:

-

Substrate: 2,3,5,6-Tetrachloro-4-nitropyridine (1.0 equiv)

-

Nucleophile: Amine (1.1 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) or Triethylamine (1.2 equiv) -

Solvent: Dry Tetrahydrofuran (THF) or Acetonitrile (MeCN)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,5,6-tetrachloro-4-nitropyridine in dry THF (0.2 M concentration).

-

Cooling: Cool the solution to

using an ice bath. Note: The reaction is exothermic due to the high reactivity of the nitro group. -

Addition: Mix the amine and the base in a separate vial. Add this mixture dropwise to the cold pyridine solution over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. The starting material (

) should disappear, and a more polar fluorescent spot (amine product) should appear.

-

-

Workup:

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash with water (

) to remove DIPEA salts and nitrite byproducts. -

Wash with brine (

). -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

Protocol B: Synthesis of 4-Alkoxy-2,3,5,6-tetrachloropyridines (O-Nucleophiles)

Objective: Displacement of the nitro group by alkoxides (e.g., synthesis of 2,3,5,6-tetrachloro-4-methoxypyridine).

Materials:

-

Substrate: 2,3,5,6-Tetrachloro-4-nitropyridine (1.0 equiv)

-

Reagent: Sodium Methoxide (NaOMe) (1.05 equiv) - Freshly prepared or solution.

-

Solvent: Dry Methanol (MeOH) or THF.

Step-by-Step Procedure:

-

Preparation: Dissolve the substrate in dry THF or MeOH (0.2 M). Cool to

(salt-ice bath). -

Addition: Add the NaOMe solution dropwise. Control the internal temperature to keep it below

.-

Critical: Avoid excess alkoxide and high temperatures to prevent double substitution at the C2/C6 positions.

-

-

Reaction: Stir at

for 1 hour, then slowly warm to RT. -

Quench: Quench carefully with saturated aqueous

. -

Isolation: Extract with

(DCM). Wash organic layer with water and brine. Dry and concentrate.

Data Summary & Troubleshooting

| Parameter | Condition | Rationale |

| Leaving Group | ||

| Temperature | High reactivity allows mild conditions. Heating (>60°C) promotes side reactions (Cl displacement). | |

| Solvent | THF, MeCN, DMF | Polar aprotic solvents stabilize the Meisenheimer complex. Avoid protic solvents if solvolysis is not desired. |

| Stoichiometry | 1.0 : 1.1 (Substrate:Nu) | Excess nucleophile can lead to bis-substitution at C2 or C6. |

Troubleshooting Guide:

-

Problem: Formation of multiple spots on TLC.

-

Cause: Over-reaction (displacement of Cl at C2/C6).

-

Solution: Lower reaction temperature to

; ensure strict 1:1 stoichiometry; add nucleophile slower.

-

-

Problem: Low yield / Decomposition.

-

Cause: Hydrolysis of the nitro group by moisture.

-

Solution: Use strictly anhydrous solvents and reagents.

-

Safety & Handling (Critical)

-

Nitro-Pyridine Hazard: Like many polynitro- or halo-nitro-aromatics, 2,3,5,6-tetrachloro-4-nitropyridine may exhibit shock sensitivity or thermal instability, although the halogenation stabilizes it relative to pure nitropyridines. Store in a cool, dry place.

-

Toxicity: Tetrachloropyridines are potent toxins and environmental hazards. Use full PPE (gloves, goggles, fume hood).

-

Nitrite Byproduct: The leaving group is the nitrite ion (

), which can form nitrous acid in acidic workups. Ensure adequate ventilation.[3]

References

-

Roberts, S. M., & Suschitzky, H. (1968).[4][5] Polychloroaromatic compounds.[3] Part II. Pentachloropyridine and its derivatives. Journal of the Chemical Society C: Organic, 2844-2848. Link

- Context: Foundational paper establishing the synthesis and reactivity of tetrachloro-4-nitropyridine.

-

Teerawanichpan, P., et al. (2004). United States Patent Application 20040204341: NR2B Receptor Antagonists.Link

- Context: detailed experimental protocol (Example 1) for reacting 2,3,5,6-tetrachloro-4-nitropyridine with a complex amine nucleophile in THF.

-

Schlosser, M. (2010).[6] Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications.[6] Synthesis, 2010(12), 2106-2124.

- Context: Review of the "Element Effect" and leaving group abilities ( vs Halogen) in pyridine systems.

-

Chambers, R. D., et al. (1966). Polyfluoro-heterocyclic compounds.[7] Part VI. Nucleophilic substitution in tetrafluoro-4-nitropyridine. Journal of the Chemical Society C. Link

- Context: Analogous chemistry in the perfluoro-series confirming the lability of the 4-nitro group.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. data.epo.org [data.epo.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,3,5,6-Tetrachloro-4-nitropyridine with Primary Amines

Executive Summary & Scope

2,3,5,6-Tetrachloro-4-nitropyridine is a highly electrophilic, polyhalogenated heteroaromatic scaffold utilized in the synthesis of advanced pharmaceuticals, agrochemicals, and functional materials. This application note provides a comprehensive, self-validating protocol for its reaction with primary amines. Unlike typical polychlorinated pyridines where chloride acts as the primary leaving group, this specific scaffold exhibits exclusive regioselectivity for the displacement of the C4-nitro group, yielding 4-(alkylamino)-2,3,5,6-tetrachloropyridines.

This guide is designed for drug development professionals and synthetic chemists, providing mechanistic insights, optimized parameters, and a standardized step-by-step methodology to ensure high-yield, reproducible results.

Mechanistic Rationale & Regioselectivity

The reaction proceeds via a classic Nucleophilic Aromatic Substitution (SNAr) addition-elimination pathway. The causality behind the exclusive displacement of the nitro group at the C4 position—rather than the chlorines at C2 or C6—is driven by three synergistic factors:

-

Electronic Activation: The pyridine nitrogen strongly withdraws electron density from the ortho (C2/C6) and para (C4) positions. The presence of four chlorine atoms further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, making it exceptionally susceptible to nucleophilic attack.

-

Leaving Group Ability: The nitrite anion (NO₂⁻) is a superior leaving group compared to chloride (Cl⁻) in SNAr reactions on highly activated rings [Roberts et al., 1968] [1].

-

Steric Relief (The Ortho Effect): The bulky chlorine atoms at C3 and C5 force the C4-nitro group out of coplanarity with the pyridine ring. This steric clash raises the ground-state energy of the starting material. The expulsion of the nitro group relieves this steric strain, thermodynamically driving the reaction forward to form the highly stable 4-amino derivative.

Figure 1: SNAr pathway for nitro group displacement in 2,3,5,6-tetrachloro-4-nitropyridine.

Reaction Optimization & Parameter Causality

To ensure a self-validating and robust protocol, experimental parameters must be tightly controlled. The table below summarizes the optimization data and the causality behind each selection[US Patent 2004/0204341 A1] [2].

| Parameter | Optimal Condition | Alternatives | Mechanistic Rationale & Causality |

| Solvent | Tetrahydrofuran (THF) | DMF, Acetonitrile | THF provides excellent solubility for the polyhalogenated pyridine and amine, while allowing easy removal during aqueous workup. Highly polar aprotic solvents like DMF can accelerate the reaction but complicate isolation. |

| Base | N-Methylmorpholine (NMM) | Triethylamine (TEA), K₂CO₃ | NMM (1.1 eq) acts as an efficient, mildly basic acid scavenger to neutralize the generated nitrous acid/protons. Its steric bulk prevents it from acting as a competing nucleophile at the highly electrophilic C4 center. |

| Temperature | 0 °C to Room Temp | 50 °C (for hindered amines) | The C4 position is exceptionally activated. Performing the reaction at 0 °C to RT prevents over-substitution or degradation. Elevated temperatures are only necessary for highly sterically hindered primary amines. |

| Stoichiometry | 1.0 : 1.0 (Pyridine : Amine) | 1.0 : 2.0 (if amine is base) | Using a slight excess of auxiliary base (NMM) with a 1:1 stoichiometry of the core substrates prevents the waste of valuable or complex primary amine building blocks. |

Standardized Experimental Protocol

Safety Warning: 2,3,5,6-Tetrachloro-4-nitropyridine is a potential skin sensitizer and toxic electrophile. The displaced nitrite can form nitrous acid in acidic environments. All manipulations must be performed in a certified fume hood using appropriate PPE.

Figure 2: Step-by-step experimental workflow for the SNAr reaction with primary amines.

Step-by-Step Methodology:

-

Preparation of the Electrophile Solution: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,5,6-tetrachloro-4-nitropyridine (1.0 eq) in anhydrous THF to achieve a concentration of 0.2 M.

-

Cooling and Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add N-methylmorpholine (1.1 eq) in a single portion. Causality: Cooling mitigates the exothermic nature of the subsequent nucleophilic attack and suppresses potential side reactions (e.g., ring-opening or polymerization).

-

Amine Addition: Dissolve the primary amine (1.0 eq) in a minimal volume of anhydrous THF and add it dropwise to the reaction mixture over 10 minutes. Causality: Dropwise addition ensures the electrophile remains in excess relative to the active nucleophile, preventing double substitution at the C2/C6 positions.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Monitor the progression via TLC (Hexanes/EtOAc) or LC-MS. The displacement of the nitro group is typically rapid and marked by a distinct color change (often turning deep yellow or orange).

-

Quenching and Extraction: Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl (equal volume to THF). Transfer the mixture to a separatory funnel and extract with EtOAc (3 × 15 mL).

-

Washing and Drying: Wash the combined organic layers with brine to remove residual NMM salts and nitrite byproducts. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-(alkylamino)-2,3,5,6-tetrachloropyridine.

-

Purification: Purify the crude product via flash column chromatography on silica gel or by recrystallization, depending on the lipophilicity and crystallinity of the specific amine derivative.

Analytical Characterization & Troubleshooting

-

Mass Spectrometry (LC-MS): The product will display a characteristic isotopic pattern due to the four chlorine atoms (M, M+2, M+4, M+6, M+8 in an approximate ratio of 77:100:49:11:1). Ensure you look for the mass of the amine adduct minus the mass of the nitro group.

-

NMR Spectroscopy: ¹³C NMR is critical for validation. The disappearance of the C4 carbon signal heavily shifted by the nitro group and the appearance of a new C4 signal shielded by the electron-donating alkylamino group confirms regioselectivity.

-

Troubleshooting (Over-substitution): If LC-MS indicates the presence of a di-substituted byproduct (displacement of a chlorine at C2/C6), reduce the reaction temperature to strictly 0 °C and ensure the amine is added precisely at 1.0 equivalent over a longer duration.

References

-

Roberts, S. M., & Suschitzky, H. (1968). Polychloroaromatic compounds. Part IV. Oxidation of 2- and 4-N-alkylaminotetrachloropyridines and nucleophilic substitution of tetrachloronitropyridines. Journal of the Chemical Society C: Organic, 2844-2848.[Link]

- US Patent Application Publication 2004/0204341 A1. (2004). Heterocyclic compounds and their use as NR2B receptor antagonists.

Application Notes & Protocols: Leveraging 2,3,5,6-Tetrachloro-4-nitropyridine as a Pivotal Intermediate in Agrochemical Synthesis

Abstract

The relentless demand for higher crop yields and more effective pest management solutions necessitates continuous innovation in agrochemical synthesis. Pyridine-based heterocycles are a cornerstone of modern agrochemical design, offering a versatile scaffold for creating potent and selective active ingredients.[1][2] This document provides an in-depth technical guide on the application of 2,3,5,6-tetrachloro-4-nitropyridine, a highly activated and versatile chemical intermediate, for the synthesis of next-generation herbicides, fungicides, and insecticides. We will explore its unique reactivity, provide detailed, field-proven protocols for its derivatization, and offer insights into optimizing reaction conditions for maximal yield and purity.

Introduction: The Strategic Advantage of a Highly Activated Pyridine Core

2,3,5,6-Tetrachloro-4-nitropyridine (TCNP) is a pivotal building block in the synthesis of complex agrochemicals.[3] Its structure is strategically engineered for high reactivity in specific chemical transformations, primarily Nucleophilic Aromatic Substitution (SNAr). The pyridine ring, an electron-deficient heterocycle, is rendered exceptionally electrophilic by the cumulative electron-withdrawing effects of four chlorine atoms and a powerful nitro group at the 4-position.[4][5] This high degree of activation makes TCNP an ideal starting material for introducing the pyridyl moiety into larger, more complex molecules, a common strategy for developing bioactive compounds.[6]

The presence of multiple chlorine atoms offers several programmable reaction sites, allowing for sequential and regioselective substitutions to build molecular diversity. This guide will elucidate the principles governing its reactivity and provide actionable protocols for its use in research and development settings.

Physicochemical Properties & Reactivity Profile

A thorough understanding of TCNP's properties is fundamental to its effective use.

| Property | Value | Source |

| CAS Number | 2402-79-1 (for 2,3,5,6-Tetrachloropyridine) | [3] |

| Molecular Formula | C₅Cl₄N₂O₂ | N/A |

| Molecular Weight | 293.88 g/mol | N/A |

| Appearance | Likely a pale yellow to yellow crystalline solid | [7] |

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO, Acetonitrile) | [8] |

Note: Specific data for the 4-nitro derivative may vary slightly from the parent tetrachloropyridine. Researchers should always consult the specific product's Safety Data Sheet (SDS).

The Engine of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for TCNP is the SNAr mechanism.[4][9] This process is not a single-step displacement like an SN2 reaction; instead, it proceeds via a two-step addition-elimination sequence.

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the electron-deficient carbon atoms of the pyridine ring. The carbons at the 2- and 6-positions (ortho to the ring nitrogen) are the most electrophilic and susceptible to attack. This is due to the strong inductive and resonance stabilization provided by the adjacent nitrogen atom.[4][8] This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[4][5][9] The negative charge is delocalized across the ring and, critically, onto the oxygen atoms of the nitro group, providing significant stabilization.[5][10]

-

Elimination of Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of a chloride ion (Cl⁻) as the leaving group.[4]

This mechanism's efficiency is highly dependent on the electron-withdrawing power of the substituents on the ring. The combination of four chlorine atoms and a nitro group makes TCNP exceptionally reactive under SNAr conditions.

Caption: Generalized SNAr mechanism on TCNP.

Core Synthetic Workflow in Agrochemical Development

TCNP is an exemplary starting point for creating libraries of potential agrochemical candidates. The most common synthetic transformations involve the displacement of one or more chlorine atoms with various nucleophiles to install desired pharmacophores. The most reactive positions are the chlorine atoms at the C2 and C6 positions.[8] Mono-substitution can typically be achieved by using a stoichiometric amount of the nucleophile.[8]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

experimental protocol for SNAr reactions with 2,3,5,6-tetrachloro-4-nitropyridine

Introduction & Mechanistic Rationale

In drug discovery and complex scaffold synthesis, the functionalization of highly electron-deficient heteroaromatics requires precise control over regioselectivity. 2,3,5,6-Tetrachloro-4-nitropyridine is a highly activated electrophilic core utilized extensively in the synthesis of pharmaceutical intermediates, such as NR2B receptor antagonists[1].

While polychlorinated pyridines typically undergo Nucleophilic Aromatic Substitution (SNAr) by displacing a chlorine atom, the presence of a nitro group at the C4 position fundamentally alters the reaction's regioselectivity. According to foundational studies by [2], the 4-nitro group acts as a superior leaving group compared to the flanking chlorine atoms.

The Causality of Regioselectivity (Steric Acceleration): The extreme electrophilicity of the C4 position is driven by the inductive electron-withdrawing effects of the four chlorine atoms and the para-nitrogen atom. However, the exceptional leaving group ability of the nitro group is primarily due to steric acceleration . The bulky ortho-chlorine atoms force the nitro group to twist out of coplanarity with the pyridine ring. Unable to participate in resonance stabilization, the nitro group behaves as a pure inductively withdrawing group. Upon nucleophilic attack, the relief of this severe steric strain drives the rapid collapse of the Meisenheimer complex, expelling a nitrite anion and yielding the 4-amino-2,3,5,6-tetrachloropyridine derivative[2].

Figure 1: Mechanistic pathway of the regioselective SNAr displacement of the C4-nitro group.

Experimental Workflow

The following workflow outlines the self-validating system for coupling both simple and complex amines to the tetrachloropyridine core.

Figure 2: Standard experimental workflow for the SNAr of 2,3,5,6-tetrachloro-4-nitropyridine.

Detailed Experimental Protocols

Protocol A: Synthesis of Complex 4-Alkylamino-2,3,5,6-tetrachloropyridines (Mild Conditions)

This protocol is optimized for high-value, complex primary or secondary amines (e.g., piperidine derivatives used in drug development)[1].

Reagents (6.5 mmol scale):

-

2,3,5,6-Tetrachloro-4-nitropyridine: 1.70 g (6.50 mmol, 1.0 eq)

-

Complex Amine (e.g., benzylamine or piperidine derivative): 6.49 mmol (1.0 eq)

-

N-Methylmorpholine (NMM): 0.785 mL (7.15 mmol, 1.1 eq)

-

Anhydrous Tetrahydrofuran (THF): 50 mL

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amine (6.49 mmol) and NMM (7.15 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere.

-

Electrophile Addition: Portion-wise, add the solid 2,3,5,6-tetrachloro-4-nitropyridine (1.70 g) to the stirring solution at room temperature (20 °C).

-

Causality Check: Adding the highly electrophilic pyridine core to the amine solution ensures that the amine is initially in large stoichiometric excess relative to the dissolved electrophile. This kinetic control heavily favors mono-substitution and prevents localized heating, suppressing unwanted di-substitution (chloride displacement)[3].

-

-

Reaction: Stir the reaction mixture continuously for 7 hours at room temperature. Monitor via LCMS or TLC (Hexane/EtOAc) to confirm the complete consumption of the nitro-pyridine.

-

Aqueous Workup: Dilute the crude mixture with Ethyl Acetate (100 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (20 mL), distilled water (20 mL), and brine (10 mL).

-

Causality Check: The mild NaHCO₃ wash effectively neutralizes any residual NMM and safely removes the expelled nitrite byproducts without degrading the newly formed product[1].

-

-

Isolation & Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue via flash column chromatography (e.g., Hexane/EtOAc gradient) to yield the pure product.

Protocol B: Synthesis of 4-Morpholino-2,3,5,6-tetrachloropyridine (Excess Amine)

This protocol is ideal for robust, inexpensive secondary amines where the amine can serve as both the nucleophile and the acid scavenger[2].

Reagents (5.0 mmol scale):

-